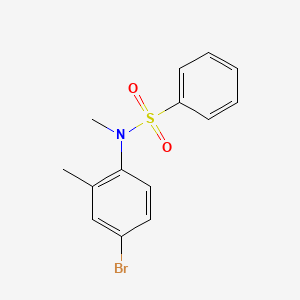
1-iodo-2-(3-methoxypropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-iodo-2-(3-methoxypropoxy)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 3-methoxy-propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-iodo-2-(3-methoxypropoxy)benzene typically involves the iodination of a suitable precursor, such as 2-(3-methoxy-propoxy)-benzene. The iodination reaction can be carried out using iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
1-iodo-2-(3-methoxypropoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy-propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzene ring can be reduced to form cyclohexane derivatives using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 2-(3-methoxy-propoxy)-benzene derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of 2-(3-methoxy-propoxy)-benzaldehyde or 2-(3-methoxy-propoxy)-benzoic acid.
Reduction: Formation of 1-Iodo-2-(3-methoxy-propoxy)-cyclohexane.
科学的研究の応用
1-iodo-2-(3-methoxypropoxy)benzene has several applications in scientific research, including:
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine, which can be used in radioisotope labeling.
Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-iodo-2-(3-methoxypropoxy)benzene depends on its specific application. In radiolabeling studies, the iodine atom can be replaced with a radioactive isotope, allowing the compound to be tracked in biological systems. The methoxy-propoxy group may interact with specific molecular targets, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 1-Iodo-2-(3-methoxy-propoxy)-cyclohexane
- 1-Iodo-2-(3-methoxy-propoxy)-cycloheptane
Comparison
1-iodo-2-(3-methoxypropoxy)benzene is unique due to its aromatic benzene ring, which imparts different chemical properties compared to its cyclohexane and cycloheptane analogs. The presence of the benzene ring allows for additional reactions, such as electrophilic aromatic substitution, which are not possible with the cyclohexane and cycloheptane derivatives. Additionally, the aromatic nature of the benzene ring can influence the compound’s electronic properties and reactivity.
特性
分子式 |
C10H13IO2 |
|---|---|
分子量 |
292.11 g/mol |
IUPAC名 |
1-iodo-2-(3-methoxypropoxy)benzene |
InChI |
InChI=1S/C10H13IO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8H2,1H3 |
InChIキー |
XAVYNPXLWUADPN-UHFFFAOYSA-N |
正規SMILES |
COCCCOC1=CC=CC=C1I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
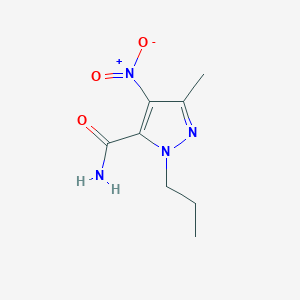

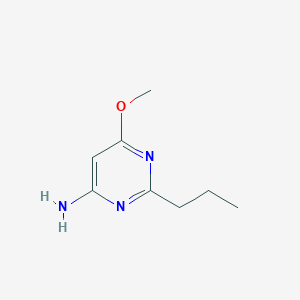
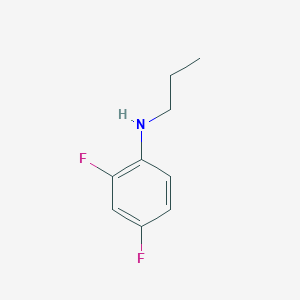
![Methyl 2-((methylamino)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8559850.png)
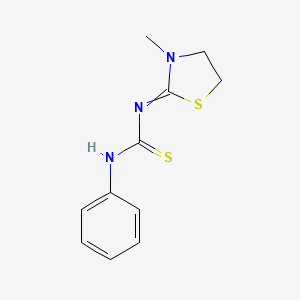
![7,7,9,9-Tetramethyl-8-phenyl-1,4-dioxa-8-phosphaspiro[4.5]decane](/img/structure/B8559855.png)

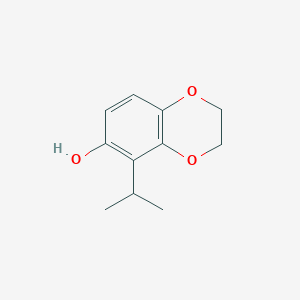
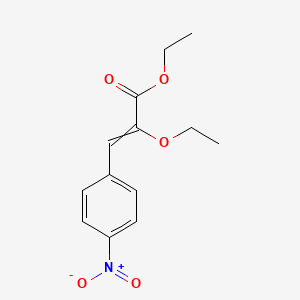
![2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene](/img/structure/B8559890.png)
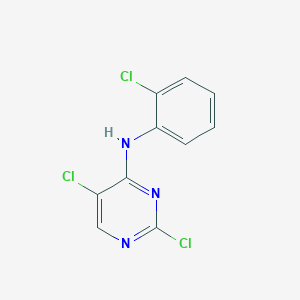
![5-(4-nitrobenzylidene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B8559897.png)
